molecular formula C18H25N3O5S B4023888 (4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone

(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone

Cat. No.: B4023888
M. Wt: 395.5 g/mol
InChI Key: KITFJDNMXYYXAJ-UHFFFAOYSA-N
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Description

(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound that features a piperidine ring system substituted with a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the nitrophenyl sulfonyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium on carbon, can enhance the reaction rates and selectivity. The reaction parameters, including temperature and pressure, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and palladium catalysts.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted piperidine compounds. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone lies in its combination of a piperidine ring with a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-14-6-10-19(11-7-14)18(22)15-8-12-20(13-9-15)27(25,26)17-5-3-2-4-16(17)21(23)24/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFJDNMXYYXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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